molecular formula C18H23N3O4 B2912594 2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 2034372-85-3

2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2912594
CAS No.: 2034372-85-3
M. Wt: 345.399
InChI Key: BHCMYCBTRLBSSS-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide features a 2-methoxyphenoxy group linked via an acetamide bridge to a pyrazole ring substituted with a (oxan-2-yl)methyl group. The oxan-2-yl (tetrahydropyran-2-yl) moiety enhances solubility and stability, while the pyrazole core and phenoxy group are common in bioactive molecules.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-23-16-7-2-3-8-17(16)25-13-18(22)20-14-10-19-21(11-14)12-15-6-4-5-9-24-15/h2-3,7-8,10-11,15H,4-6,9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCMYCBTRLBSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Coupling of Intermediates: The methoxyphenoxy intermediate is then coupled with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Tetrahydropyran Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl groups in the pyrazole ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Pyrazole-Based Acetamides
  • N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide (): Shares the 2-methoxyphenoxy-acetamide-pyrazole backbone but differs in pyrazole substituents (dimethyl, phenyl, oxo groups). The formyl group on the phenoxy ring may enhance reactivity compared to the unsubstituted methoxy group in the target compound .
  • N-[4-(1H-Pyrazol-4-yl)phenyl]-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)acetamide (): Replaces the oxan-2-ylmethyl group with a benzotriazole and chlorobenzyl group.
Heterocyclic Variations
  • 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) (): Replaces pyrazole with a 1,3,4-thiadiazole ring. Thiadiazoles are more electronegative, affecting electronic properties and metabolic stability. Compound 5k has a 72% yield and melting point of 135–136°C, suggesting similar synthetic feasibility to the target compound .
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) (): Demonstrates how bulky substituents (e.g., isopropyl, chlorobenzyl) influence melting points (138–140°C) and yields (82%) .

Physical and Chemical Properties

Compound Core Structure Key Substituents Yield (%) Melting Point (°C) Reference
Target Compound Pyrazole-acetamide 2-Methoxyphenoxy, (oxan-2-yl)methyl N/A N/A -
5k () Thiadiazole-acetamide 2-Methoxyphenoxy, methylthio 72 135–136
5j () Thiadiazole-acetamide 2-Isopropylphenoxy, chlorobenzylthio 82 138–140
Compound 39 () Pyrazole-acetamide Benzotriazole, THP-protected pyrazole N/A N/A
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-... () Pyrazole-acetamide 4-Formyl-2-methoxyphenoxy, dimethyl N/A N/A

Biological Activity

2-(2-Methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenoxy group, a pyrazole moiety, and an oxane ring. This unique arrangement suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit activities such as:

  • Antioxidant properties : Many 2-methoxyphenol derivatives show significant antioxidant activity, which can protect cells from oxidative stress.
  • COX Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Antioxidant Activity

Studies have demonstrated that this compound exhibits notable antioxidant properties. The antioxidant capacity can be assessed using various methods, including:

  • DPPH Radical Scavenging : The compound's ability to scavenge DPPH radicals has been quantified, showing a strong correlation between structure and antioxidant efficacy.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against different cancer cell lines. For instance:

  • MTT Assay : The half-maximal inhibitory concentration (IC50) values have been determined for several cell lines, indicating varying levels of cytotoxicity. The results suggest that the compound may selectively target certain cancer cells while sparing normal cells.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on COX Inhibition : A study explored the relationship between structural features of methoxyphenols and their COX inhibitory activity. Results indicated that compounds with similar methoxyphenol structures effectively inhibited COX-2, supporting the potential of this compound as a therapeutic agent for inflammatory conditions .
  • Anticancer Activity : Another study focused on the anticancer properties of related pyrazole compounds, revealing promising results in inhibiting tumor growth in vitro. This suggests that our compound may possess similar anticancer properties.

Data Summary

Biological ActivityMethodologyFindings
Antioxidant ActivityDPPH Radical ScavengingSignificant scavenging ability observed
CytotoxicityMTT AssayIC50 values indicate selective toxicity
COX InhibitionEnzymatic AssaysEffective inhibition of COX-2

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